

# $\Delta$ 2-Cefdinir CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:  $\Delta$ 2-Cefdinir

Cat. No.: B1145412

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## An In-depth Technical Guide to $\Delta$ 2-Cefdinir

This technical guide provides a comprehensive overview of  **$\Delta$ 2-Cefdinir**, an isomer and known impurity of the third-generation cephalosporin antibiotic, Cefdinir. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and formation.

## Introduction

Cefdinir is a broad-spectrum, semi-synthetic cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death[1][2]. During the synthesis and storage of Cefdinir, various related substances, including isomers, can be formed. One such critical isomer is  **$\Delta$ 2-Cefdinir**, also referred to as the ceph-2-em isomer. The presence and quantity of this impurity are crucial quality attributes of the active pharmaceutical ingredient (API).

## Chemical and Physical Data

**$\Delta$ 2-Cefdinir** shares the same molecular formula and weight as Cefdinir but differs in the position of the double bond within the cephem nucleus. This structural difference can impact its biological activity and stability profile.

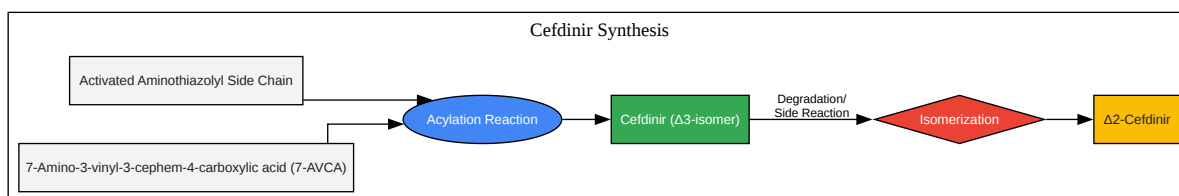
Parameter	Value	Reference
Systematic Name	(6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid	Inferred from Cefdinir IUPAC name
Synonyms	CEFDINIR DELTA-2 IMPURITY, Cefdinir ceph-2-em isomer	[3][4]
CAS Number	934986-49-9	[3][5]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> N <sub>5</sub> O <sub>5</sub> S <sub>2</sub>	[3][6]
Molecular Weight	395.41 g/mol	[3][6]

## Experimental Protocols

### Synthesis and Formation

The synthesis of Cefdinir typically involves the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus with an activated form of the aminothiazolyl side chain[7][8][9]. The  $\Delta$ 2-isomer is a common process-related impurity and degradation product in cephalosporin chemistry. Isomerization of the double bond from the  $\Delta$ 3 to the  $\Delta$ 2 position can occur under certain reaction conditions or during storage.

A general synthetic scheme leading to Cefdinir is presented below. The formation of the  $\Delta$ 2-isomer is a potential side reaction.



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*General synthetic pathway of Cefdinir and formation of the Δ2-isomer.*

## Analytical Method for Impurity Profiling

The United States Pharmacopeia (USP) provides a standardized method for the analysis of Cefdinir and its organic impurities, including the Δ2-isomer[10]. This method utilizes reverse-phase high-performance liquid chromatography (HPLC).

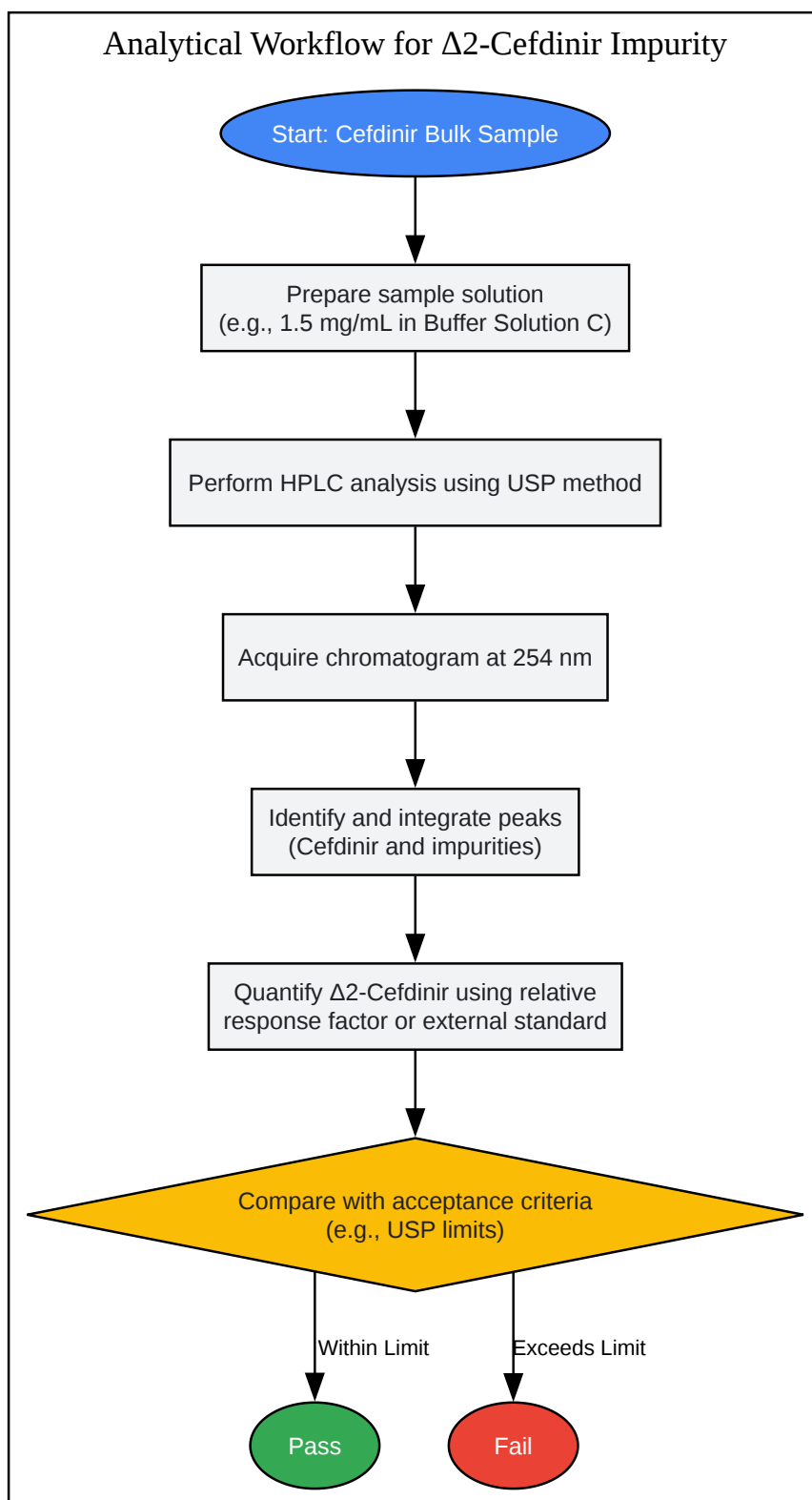
Chromatographic Conditions:

Parameter	Description
Column	C18; 4.6-mm x 15-cm; 5-μm packing
Mobile Phase	Gradient system of a buffer solution, acetonitrile, and methanol
Buffer Solution (Solution C)	0.1% Tetramethylammonium hydroxide, pH adjusted to 5.5 with phosphoric acid
Detector	UV at 254 nm
Flow Rate	Typically 1.0 - 1.5 mL/min
Injection Volume	Typically 10 - 20 μL

Sample Preparation: A solution of the Cefdinir sample is prepared in the buffer solution at a specified concentration (e.g., 1.5 mg/mL)[10].

**System Suitability:** The method includes system suitability tests to ensure the performance of the chromatographic system, including resolution between Cefdinir and its known impurities.

The following workflow outlines the process for the analysis of  **$\Delta$ 2-Cefdinir** as an impurity.



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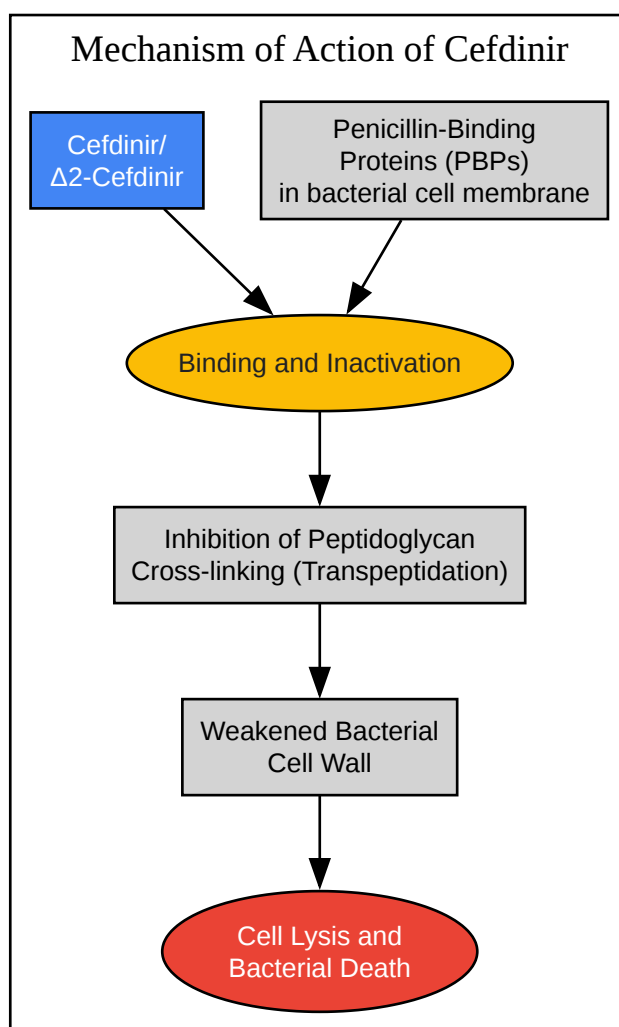
Workflow for the analysis of  **$\Delta 2$ -Cefdinir** impurity in a bulk sample.

## Mechanism of Action

As a cephalosporin, the antibacterial activity of  **$\Delta 2$ -Cefdinir**, though potentially different in potency from the  $\Delta 3$  isomer, is expected to follow the same mechanism of action. This involves the inhibition of bacterial cell wall synthesis.

The key steps in this pathway are:

- **Binding to Penicillin-Binding Proteins (PBPs):** Cephalosporins penetrate the bacterial cell wall and bind to PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis[2].
- **Inhibition of Transpeptidation:** This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.
- **Cell Wall Weakening and Lysis:** The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death[2].



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*Signaling pathway for the mechanism of action of Cefdinir.*

## Conclusion

**Δ2-Cefdinir** is a significant isomer of Cefdinir, monitored as a critical quality attribute in the pharmaceutical industry. Understanding its formation, along with robust analytical methods for its detection and quantification, is essential for ensuring the safety and efficacy of Cefdinir products. This guide provides foundational technical information to support research and development activities related to this compound.

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Address: 3281 E Guasti Rd

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